molecular formula C7H15NO2 B8784919 1-(piperidin-4-yl)ethane-1,2-diol

1-(piperidin-4-yl)ethane-1,2-diol

Cat. No.: B8784919
M. Wt: 145.20 g/mol
InChI Key: GXNVEFQURYLLCM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(piperidin-4-yl)ethane-1,2-diol can be synthesized through the reaction of 1,2-ethanediol with 4-piperidone under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 4-piperidone to a hydroxyl group, resulting in the formation of 1-(4-piperidinyl)-1,2-ethanediol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced further to form more stable derivatives.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of more stable alcohol derivatives.

    Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

1-(piperidin-4-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups, commonly used as an antifreeze and in the production of polymers.

    1,3-Propanediol: Another diol with similar properties, used in the production of polyesters and other materials.

    1,4-Butanediol: A longer-chain diol used in the synthesis of polyurethanes and other polymers.

Uniqueness

1-(piperidin-4-yl)ethane-1,2-diol is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-piperidin-4-ylethane-1,2-diol

InChI

InChI=1S/C7H15NO2/c9-5-7(10)6-1-3-8-4-2-6/h6-10H,1-5H2

InChI Key

GXNVEFQURYLLCM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CO)O

Origin of Product

United States

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